molecular formula C7H11NO3S B1460330 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione CAS No. 1934467-89-6

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione

Cat. No. B1460330
M. Wt: 189.23 g/mol
InChI Key: FPMCDVAYTDSMRL-UHFFFAOYSA-N
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Description

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione is a chemical compound with the CAS Number: 1934467-89-6 . It has a molecular weight of 189.24 . The IUPAC name for this compound is 9-thia-3-azabicyclo[4.2.1]nonan-4-one 9,9-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3S/c9-7-3-5-1-2-6(4-8-7)12(5,10)11/h5-6H,1-4H2,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Biological Activities and Pharmacological Potential

Studies have shown that compounds structurally related to 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione exhibit a range of biological activities. These include cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. Specifically, polyisoprenylated benzophenones, which share a similar bicyclo[3.3.1]-nonane-2,4,9-trione core structure, have been investigated for their potential in arresting cancer cells, inhibiting the progression of the cell cycle, and exhibiting high antioxidant capacity. They have also been explored for their antiviral activity, especially in the development of non-nucleoside reverse transcriptase inhibitors (NNRTI) for treating drug-resistant HIV-1, and their antimicrobial effects against MRSA (Acuña et al., 2009).

Synthetic Applications and Chemical Properties

The compound's related derivatives have been synthesized and explored for their diverse chemical properties and applications in organic synthesis. For example, the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives and their exploration for antibacterial and antifungal activities highlight the structural versatility and potential for further pharmacological development (Mazimba & Mosarwa, 2015).

Potential for Drug Development

The structural complexity of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione opens up possibilities for the development of novel drugs with specific biological targets. The exploration of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals indicates a high prevalence and importance of such structures in drug development, suggesting that further research into compounds like 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione could yield promising therapeutic agents (Vitaku et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-7-3-5-1-2-6(4-8-7)12(5,10)11/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMCDVAYTDSMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Reactant of Route 2
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Reactant of Route 3
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Reactant of Route 4
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Reactant of Route 5
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione
Reactant of Route 6
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione

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